molecular formula C19H20ClNO4 B15339548 2-Chloro-7-ethyl-3-(2,2-diethoxycarbonyl)vinylquinoline CAS No. 1031928-63-8

2-Chloro-7-ethyl-3-(2,2-diethoxycarbonyl)vinylquinoline

Cat. No.: B15339548
CAS No.: 1031928-63-8
M. Wt: 361.8 g/mol
InChI Key: FUZOSJMPTYRMKG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Chloro-7-ethyl-3-(2,2-diethoxycarbonyl)vinylquinoline involves several steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the preparation of the quinoline ring system.

    Substitution Reactions: The chloro and ethyl groups are introduced through substitution reactions.

    Vinylation: The vinyl group is added to the quinoline ring.

Chemical Reactions Analysis

2-Chloro-7-ethyl-3-(2,2-diethoxycarbonyl)vinylquinoline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Chloro-7-ethyl-3-(2,2-diethoxycarbonyl)vinylquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-7-ethyl-3-(2,2-diethoxycarbonyl)vinylquinoline involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-Chloro-7-ethyl-3-(2,2-diethoxycarbonyl)vinylquinoline can be compared with other quinoline derivatives, such as:

    2-Chloro-7-ethylquinoline: Lacks the diethoxycarbonylvinyl group, making it less versatile in chemical reactions.

    3-(2,2-Diethoxycarbonyl)vinylquinoline: Lacks the chloro and ethyl groups, affecting its reactivity and applications.

    7-Ethyl-3-(2,2-diethoxycarbonyl)vinylquinoline: Lacks the chloro group, which can influence its chemical behavior.

The uniqueness of this compound lies in its combination of functional groups, which provides a wide range of reactivity and applications.

Properties

CAS No.

1031928-63-8

Molecular Formula

C19H20ClNO4

Molecular Weight

361.8 g/mol

IUPAC Name

diethyl 2-[(2-chloro-7-ethylquinolin-3-yl)methylidene]propanedioate

InChI

InChI=1S/C19H20ClNO4/c1-4-12-7-8-13-10-14(17(20)21-16(13)9-12)11-15(18(22)24-5-2)19(23)25-6-3/h7-11H,4-6H2,1-3H3

InChI Key

FUZOSJMPTYRMKG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=NC(=C(C=C2C=C1)C=C(C(=O)OCC)C(=O)OCC)Cl

Origin of Product

United States

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